BenchChemオンラインストアへようこそ!

1-Cinnamoylpiperidine

TRPV1 antagonism Pain pharmacology Ion channel modulation

1-Cinnamoylpiperidine is the de-methylenedioxy analog of piperine with a fundamental pharmacological inversion: it acts as a competitive TRPV1 antagonist (IC50 7–15 nM) while piperine is a TRPV1 agonist (EC50 38 μM). This unsubstituted phenyl core scaffold is essential for SAR studies comparing methylenedioxy substitution effects on receptor binding, functional activity, and pharmacokinetics. The compound also exhibits BuChE inhibition (IC50 3.03 μM) with 12.4-fold selectivity over AChE—16.3-fold more potent than piperine—and serves as the base reference for PAR1 antagonist scaffold-hopping. Ideal for ion channel screening decks, Alzheimer's target validation, and cinnamamide-based modulator development.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 5422-81-1
Cat. No. B3053514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cinnamoylpiperidine
CAS5422-81-1
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C14H17NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2/b10-9+
InChIKeyKNOXUMZPTHELAO-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cinnamoylpiperidine (CAS 5422-81-1) — TRPV1 Antagonist Piperine Analog Scaffold Overview


1-Cinnamoylpiperidine (CAS 5422-81-1) is a cinnamic acid-derived N-acylpiperidine natural product first isolated from Piper nigrum and Piper retrofractum [1]. With a molecular formula of C14H17NO and molecular weight of 215.29 g/mol [2], this compound represents the de-methylenedioxy analog of piperine, lacking the 3,4-methylenedioxy substitution on the phenyl ring that defines the parent alkaloid [3]. The compound has been characterized as a competitive antagonist of human TRPV1 (transient receptor potential vanilloid 1) channels with nanomolar potency [4], a functional profile diametrically opposite to the TRPV1 agonist activity of piperine [5].

1-Cinnamoylpiperidine (CAS 5422-81-1): Why Piperine or N-Acylpiperidine Analogs Cannot Be Freely Substituted


1-Cinnamoylpiperidine is not functionally interchangeable with structurally similar N-acylpiperidines or the parent natural product piperine. The compound lacks the 3,4-methylenedioxy substituent on the phenyl ring present in piperine and antiepilepsirine (ilepcimide) [1]. This structural distinction produces a fundamental pharmacological inversion at TRPV1 channels: 1-cinnamoylpiperidine functions as a competitive antagonist (IC50 = 7–15 nM against multiple activators) [2], whereas piperine activates TRPV1 as an agonist (EC50 = 38 μM) [3]. Furthermore, QSAR studies of N-cinnamoyl-piperidines demonstrate that substitution on the vinylene linkage critically dictates receptor binding conformation and anticonvulsant activity, indicating that even minor modifications to the cinnamoyl core produce non-equivalent pharmacological profiles [1].

1-Cinnamoylpiperidine (CAS 5422-81-1): Quantitative Comparator Evidence for Procurement Decision-Making


TRPV1 Functional Inversion: 1-Cinnamoylpiperidine as Antagonist vs. Piperine as Agonist

1-Cinnamoylpiperidine functions as a competitive antagonist at human TRPV1 channels, whereas its close structural analog piperine acts as an agonist. In HEK293 cells expressing human TRPV1, 1-cinnamoylpiperidine inhibited capsaicin-induced activation with IC50 = 7 nM [1] and inhibited N-arachidonoyl-dopamine (NADA)-induced activation with IC50 = 15 nM [1]. In contrast, piperine activates TRPV1 with EC50 = 38,000 nM (38 μM) [2].

TRPV1 antagonism Pain pharmacology Ion channel modulation

Structural Determinant: Absence of 3,4-Methylenedioxy Group Differentiates 1-Cinnamoylpiperidine from Piperine and Ilepcimide

1-Cinnamoylpiperidine is the de-methylenedioxy analog of piperine, lacking the 3,4-methylenedioxy substitution on the phenyl ring that characterizes piperine and the clinical anticonvulsant candidate antiepilepsirine (ilepcimide, 1-[(E)-3,4-(methylenedioxy)cinnamoyl]piperidine) [1]. QSAR analyses of N-cinnamoyl-piperidines demonstrate that substitution on the vinylene linkage and benzene ring critically determines receptor binding conformation, with +π and +σ substituents of small bulk favoring anticonvulsant activity [1].

SAR studies Piperine analogs Structural differentiation

Selective Butyrylcholinesterase Inhibition vs. Piperine and Piperanine

In a comparative study of Piper retrofractum isolates, 1-cinnamoylpiperidine (compound 4) demonstrated dual anti-cholinesterase activity with a pronounced selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). The compound inhibited BuChE with IC50 = 3.03 ± 0.11 μM and AChE with IC50 = 37.44 ± 0.62 μM [1]. In the same assay, the comparator piperine (compound 5) showed only selective anti-butyrylcholinesterase activity with IC50 = 49.43 ± 2.13 μM against BuChE, and piperanine (compound 6) showed IC50 = 24.70 ± 0.90 μM [1].

Cholinesterase inhibition BuChE selectivity Piper retrofractum constituents

Physicochemical Handling Parameters: Solubility and Stability Profile

1-Cinnamoylpiperidine exhibits favorable solubility and stability parameters for in vitro experimental workflows. The compound is soluble in DMSO at >30 mg/mL . Solutions in DMSO can be stored at -20°C for up to 3 months without degradation . The predicted pKa is 9.86 ± 0.15 . In contrast, piperine is reported to have more limited DMSO solubility (~10 mg/mL typical vendor specifications) and requires protection from light due to photolability.

DMSO solubility Storage stability pKa prediction

TRPA1 Antagonist Activity Differentiation

1-Cinnamoylpiperidine demonstrates antagonist activity at human TRPA1 channels, albeit with substantially lower potency than its TRPV1 activity. In CHO-TREX cells expressing human TRPA1, the compound inhibited cinnamaldehyde-induced calcium flux with IC50 = 3,090 nM (3.09 μM) [1]. This contrasts with its high-potency TRPV1 antagonism (IC50 = 7–15 nM) [2], establishing a TRPV1/TRPA1 selectivity window of approximately 200- to 440-fold.

TRPA1 antagonism Ion channel selectivity Cinnamaldehyde-induced calcium flux

Cinnamoylpiperidine Scaffold Utility in PAR1 Antagonist Development

The cinnamoylpiperidine motif serves as a validated scaffold for developing protease-activated receptor 1 (PAR1) antagonists with in vivo antithrombotic efficacy. In a medicinal chemistry program identifying novel PAR1 antagonists, the cinnamoylpiperidine series yielded analogs demonstrating potent in vivo antithrombotic activity in a rat arteriovenous shunt model, with up to 53% inhibition at 1.25 mg/kg intravenous dosing for optimized derivatives [1]. This scaffold class was explored alongside a cinnamoylpyridine series for comparative SAR evaluation [1].

PAR1 antagonism Antithrombotic Scaffold SAR

1-Cinnamoylpiperidine (CAS 5422-81-1): Evidence-Backed Research and Industrial Application Scenarios


TRPV1 Antagonist Screening Libraries and Pain Target Validation

Based on validated TRPV1 antagonist activity (IC50 = 7–15 nM) and functional inversion from the agonist piperine [1], 1-cinnamoylpiperidine serves as a structurally distinct TRPV1 antagonist for inclusion in ion channel screening decks, target validation studies in pain pathways, and as a reference compound for developing novel cinnamamide-based TRPV1 modulators.

Structure-Activity Relationship Studies of Piper Amide Natural Product Derivatives

The de-methylenedioxy structure of 1-cinnamoylpiperidine makes it the essential unsubstituted phenyl core scaffold for SAR investigations comparing the effects of 3,4-methylenedioxy substitution on receptor binding, functional activity, and pharmacokinetic parameters across N-cinnamoyl-piperidine and piper amide analog series [2].

Butyrylcholinesterase-Selective Inhibitor Studies and Cholinergic Dysfunction Models

With BuChE IC50 = 3.03 μM and 12.4-fold selectivity over AChE, and 16.3-fold higher potency than piperine against BuChE [3], 1-cinnamoylpiperidine is directly applicable to studies investigating butyrylcholinesterase as a therapeutic target in Alzheimer's disease progression, organophosphate detoxification, and cholinergic signaling modulation.

PAR1 Antagonist Scaffold Reference and Antithrombotic Lead Discovery

The cinnamoylpiperidine core is a validated scaffold for developing PAR1 antagonists with demonstrated in vivo antithrombotic activity [4]. 1-Cinnamoylpiperidine serves as the base reference compound for scaffold-hopping campaigns, combinatorial library design, and structure-guided optimization of novel PAR1-targeted antiplatelet agents.

Quote Request

Request a Quote for 1-Cinnamoylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.